

Clinical Development & Key Findings

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Compound Focus: Ilorasertib

CAS No.: 1227939-82-3

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Ilorasertib was evaluated in Phase I trials for advanced solid tumours and hematologic malignancies. The primary objectives were to determine its safety profile, tolerability, pharmacokinetics, and to identify the maximum tolerated dose (MTD) [1] [2].

Trial Aspect	Findings in Solid Tumours [1]	Findings in Hematologic Malignancies [2]
Patient Population	Advanced solid tumours	AML, MDS, CMML
Dosing Regimens	Oral once-daily, oral twice-daily, intravenous	Oral once-weekly, oral twice-weekly, intravenous, combination with azacitidine
Recommended Phase 2 Dose	Not definitively established	540 mg once weekly, 480 mg twice weekly
Most Frequent Adverse Events	Fatigue (48%), Anorexia (34%), Hypertension (34%)	Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%)
Dose-Limiting Toxicities	Related to VEGFR inhibition	Not specified
Antitumour Activity	2 partial responses	Clinical responses in 3 AML patients

A key pharmacodynamic finding was that **maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower doses and exposures than those required to inhibit Aurora kinase B in tissue** [1].

This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were frequently observed, while toxicities from Aurora kinase inhibition were less common.

Experimental Protocols for Key Assays

Here are the methodologies used in the preclinical and clinical studies to evaluate **Ilorasertib**'s activity.

1. In Vitro Kinase Inhibition Assays [1]

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of **Ilorasertib** against purified kinase enzymes.
- **Methodology:** Enzyme assays were conducted in a homogeneous time-resolved fluorescence (HTRF) format using 1 mM ATP to simulate physiological conditions. This measures the compound's direct potency in a biochemical setting.

2. Cellular Autophosphorylation & Biomarker Inhibition Assays [1]

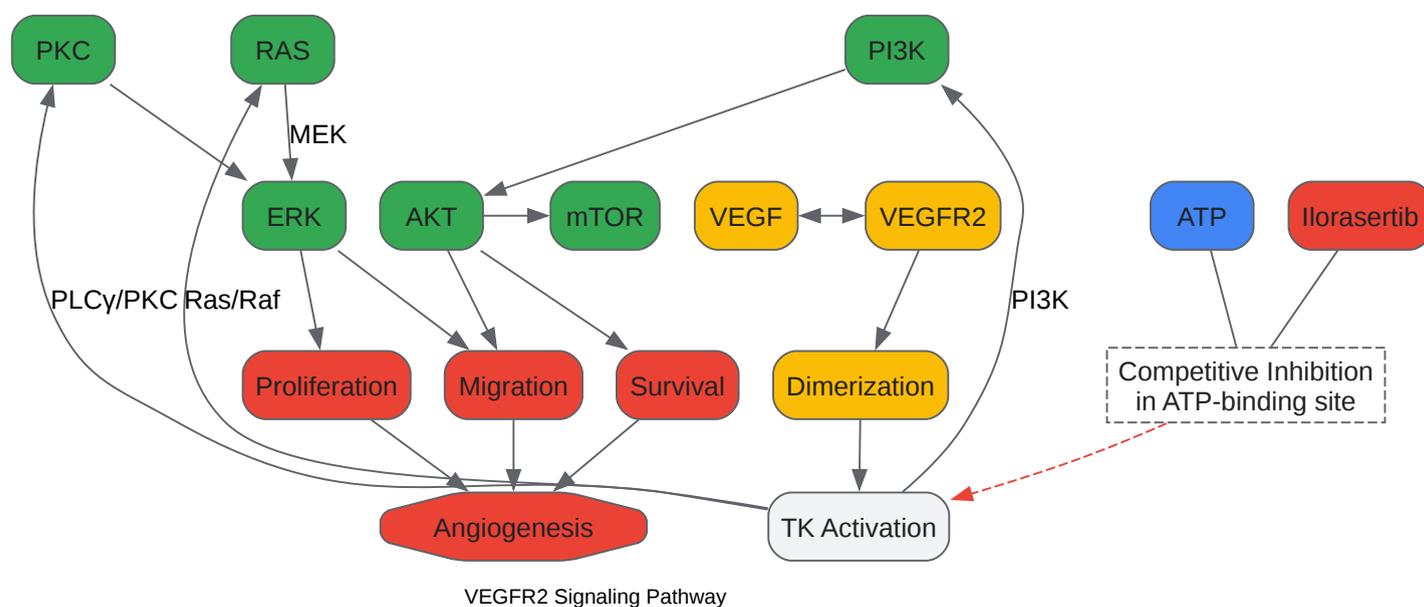
- **Objective:** To confirm that biochemical kinase inhibition translates into functional cellular activity.
- **Methodology:**
 - **Aurora Kinase B Inhibition:** Measured by the reduction of phosphorylation of histone H3 (Ser10) in cells. This is a specific marker for Aurora B activity at the mitotic chromosome [1].
 - **VEGFR2 Inhibition:** Ligand-stimulated cells (e.g., with VEGF) were treated with **Ilorasertib**. Inhibition was determined by measuring the reduction in VEGFR2 autophosphorylation using Western analysis or other immunoassays [1].
 - **Placental Growth Factor (PIGF) Assay:** Used as a systemic pharmacodynamic (PD) biomarker for VEGFR inhibition in clinical trials. Blood samples were collected from patients, and PIGF concentration was measured, typically via ELISA [2].

3. In Vivo Anti-tumour Efficacy Models [3]

- **Objective:** To evaluate the antitumor activity of **Ilorasertib** in live animal models.
- **Methodology:**
 - Female SCID/beige mice were implanted with tumour xenografts (e.g., MV-4-11 leukemia or SKM-1 models).
 - **Ilorasertib** was administered orally at various doses (e.g., 6.25 to 25 mg/kg).
 - Anti-tumour activity was assessed by measuring tumour growth inhibition (TGI) over time compared to a control group.

VEGFR2 Signaling Pathway & Inhibitor Binding

The following diagram illustrates the key signaling pathway of VEGFR2, **Ilorasertib**'s primary anti-angiogenic target, and its mechanism of ATP-competitive inhibition.



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*VEGFR2 signaling pathway and **Ilorasertib**'s ATP-competitive inhibition mechanism.*

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References

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2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora ... [pmc.ncbi.nlm.nih.gov]

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